molecular formula C7H14O3S B6262805 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione CAS No. 1779865-05-2

3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione

Cat. No.: B6262805
CAS No.: 1779865-05-2
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione is a heterocyclic compound that features a thiane ring with a hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione typically involves the reaction of thiane derivatives with hydroxyethylating agents under controlled conditions. One common method includes the use of diethanolamine and carbon dioxide in the presence of a heterogeneous catalyst such as potassium-lanthanum-magnesium oxide. The reaction is carried out at elevated temperatures (around 150°C) and pressures (approximately 2.0 MPa) to achieve high conversion rates and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the thiane ring.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The thiane ring structure provides stability and a unique framework for further functionalization.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-hydroxyethyl)-1lambda6-thiane-1,1-dione is unique due to its thiane ring structure, which imparts distinct chemical and physical properties

Properties

CAS No.

1779865-05-2

Molecular Formula

C7H14O3S

Molecular Weight

178.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.